molecular formula C19H23N7O7S B2903072 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine CAS No. 886893-89-6

4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Cat. No.: B2903072
CAS No.: 886893-89-6
M. Wt: 493.5
InChI Key: GKHDVJCAUTYMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a pyridazine ring, and a piperazine ring, each contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine typically involves multi-step organic reactions. The process begins with the nitration of 4-methylphenylsulfonyl chloride to introduce nitro groups, followed by the formation of the piperazine derivative. The pyridazine ring is then synthesized and coupled with the piperazine derivative. Finally, the morpholine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: Various substitution reactions can occur, especially at the piperazine and morpholine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Medicine: Research into its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

Industry: Possible use in the development of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic enzymes.

Comparison with Similar Compounds

  • 4-(4-Methyl-3,5-dinitrophenyl)piperazine
  • 4-(6-(4-Methylphenylsulfonyl)piperazin-1-yl)pyridazine
  • 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)ethanol

Uniqueness: The presence of multiple functional groups and rings in 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine makes it unique compared to similar compounds

Properties

IUPAC Name

4-[6-[4-(4-methyl-3,5-dinitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O7S/c1-14-16(25(27)28)12-15(13-17(14)26(29)30)34(31,32)24-6-4-22(5-7-24)18-2-3-19(21-20-18)23-8-10-33-11-9-23/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHDVJCAUTYMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.